Cas no 16322-13-7 (Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris-)

Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- 化学的及び物理的性質
名前と識別子
-
- Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris-
- Naphthalene,2,2',2''-(1,3,5-benzenetriyl)tris-
- F74618
- AKOS037645265
- 1,3,5-tri-beta-naphthyl benzene
- 2-[3,5-bis(naphthalen-2-yl)phenyl]naphthalene
- CS-0169826
- YSZC138
- naphthalene, 2,2',2''-(1,2,5-benzenetriyl)tris-
- 1,3,5-Tri(naphthalen-2-yl)benzene
- AS-59487
- 2-(3,5-dinaphthalen-2-ylphenyl)naphthalene
- 1,3,5-Tri-2-naphthylbenzene
- DTXSID80220885
- 16322-13-7
-
- インチ: InChI=1S/C36H24/c1-4-10-28-19-31(16-13-25(28)7-1)34-22-35(32-17-14-26-8-2-5-11-29(26)20-32)24-36(23-34)33-18-15-27-9-3-6-12-30(27)21-33/h1-24H
- InChIKey: AWIOMAWDKDFGDP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6
計算された属性
- せいみつぶんしりょう: 456.18792
- どういたいしつりょう: 456.187800766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 36
- 回転可能化学結合数: 3
- 複雑さ: 602
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.6
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01XDG7-250mg |
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- |
16322-13-7 | 98% | 250mg |
$37.00 | 2025-02-12 | |
1PlusChem | 1P01XD7V-1g |
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- |
16322-13-7 | 98% | 1g |
$108.00 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240466-1g |
1,3,5-Tri(naphthalen-2-yl)benzene |
16322-13-7 | 98% | 1g |
¥1749.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240466-500mg |
1,3,5-Tri(naphthalen-2-yl)benzene |
16322-13-7 | 98% | 500mg |
¥936.00 | 2023-11-21 | |
1PlusChem | 1P01XD7V-100mg |
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- |
16322-13-7 | 98% | 100mg |
$18.00 | 2024-06-19 | |
Aaron | AR01XDG7-1g |
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- |
16322-13-7 | 98% | 1g |
$132.00 | 2025-02-12 | |
Aaron | AR01XDG7-100mg |
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- |
16322-13-7 | 98% | 100mg |
$22.00 | 2025-02-12 | |
1PlusChem | 1P01XD7V-250mg |
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- |
16322-13-7 | 98% | 250mg |
$28.00 | 2024-06-19 |
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- 関連文献
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris-に関する追加情報
Introduction to Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris and Its Significance in Modern Chemical Research
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris, with the chemical formula C21H15 and a CAS number of 16322-13-7, is a fascinating compound that has garnered significant attention in the field of organic chemistry and materials science. This trisubstituted naphthalene derivative features a central benzene ring connected to three naphthalene units, creating a complex molecular architecture that exhibits unique electronic and photophysical properties. The structural complexity of this compound makes it a valuable candidate for various applications, ranging from optoelectronic materials to pharmaceutical intermediates.
The synthesis of Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris involves intricate organic transformations that highlight the mastery of modern synthetic chemistry. The process typically begins with the functionalization of naphthalene derivatives using appropriate coupling agents and directing groups. The introduction of the central benzene ring through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, is a critical step that defines the compound's structure. Recent advancements in palladium-catalyzed reactions have enabled more efficient and scalable synthesis routes, making this compound more accessible for research and industrial applications.
The electronic properties of Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris are particularly noteworthy due to its extended π-conjugation system. This conjugated framework allows the compound to exhibit strong absorption in the visible spectrum and emit light when excited, making it an excellent candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. In recent years, researchers have been exploring its potential as an efficient host material in OLEDs due to its high triplet energy and thermal stability. Studies have shown that incorporating this compound into OLED architectures can lead to improved device performance, including higher luminance efficiency and longer operational lifetimes.
Beyond optoelectronics, Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris has shown promise in the field of molecular recognition and sensing. Its rigid structure and multiple functional sites make it an ideal scaffold for designing receptors that can selectively bind to specific analytes. For instance, researchers have demonstrated its utility in developing sensors for small organic molecules based on fluorescence quenching or shift phenomena. These sensors offer high sensitivity and selectivity, making them valuable tools for environmental monitoring and biomedical diagnostics.
The pharmaceutical potential of this compound has also been explored. While it is not currently used as a drug itself, its structural motifs are reminiscent of known bioactive molecules. Computational studies have suggested that derivatives of Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris could interact with biological targets such as enzymes or receptors. This has prompted further investigation into its pharmacological properties using computational modeling and experimental validation. Such research could lead to the discovery of novel therapeutic agents with unique mechanisms of action.
In terms of material science applications, the thermal stability and mechanical strength of Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris make it suitable for use as a component in advanced polymers. These polymers could find applications in aerospace engineering where high-temperature resistance is essential. Additionally, its ability to form ordered aggregates suggests potential use in self-assembled nanostructures for nanotechnology applications.
The latest research on Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris also highlights its role in energy storage devices. Its ability to undergo reversible redox reactions makes it a candidate for use in organic batteries or supercapacitors. Researchers are investigating how its unique structure can be leveraged to improve charge storage capacity and cycle life in these devices.
In conclusion,Naphthalene, CAS no16322-13-7, is a versatile compound with a wide range of potential applications across multiple scientific disciplines. Its synthesis continues to be refined through innovative chemical methodologies, while its properties are being harnessed for cutting-edge technologies such as OLEDs, sensors, pharmaceuticals, advanced materials, and energy storage systems. As research progresses, this compound is poised to play an increasingly important role in shaping the future of chemical science.
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